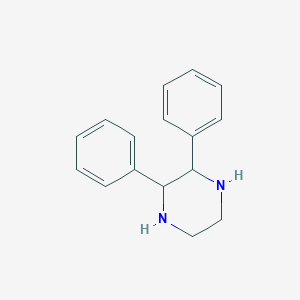

2,3-Diphenylpiperazine

説明

Structure

3D Structure

特性

IUPAC Name |

2,3-diphenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYCTQXWYWRZDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280105 | |

| Record name | 2,3-diphenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143699-24-5 | |

| Record name | 2,3-diphenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stereoselective synthesis of 2,3-Diphenylpiperazine

An In-depth Technical Guide to the Stereoselective Synthesis of 2,3-Diphenylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoselective synthesis of this compound, a valuable scaffold in medicinal chemistry. Due to the presence of two stereocenters, this molecule can exist as a pair of enantiomers (R,R and S,S) and a meso compound (R,S). The ability to selectively synthesize these stereoisomers is crucial for the development of new therapeutic agents with optimized pharmacological profiles. This document outlines the key synthetic strategies, provides detailed experimental protocols, and presents quantitative data for the synthesis of specific stereoisomers of this compound.

Introduction

The piperazine ring is a prevalent structural motif in a vast number of approved drugs, highlighting its significance as a privileged scaffold in drug discovery.[1] The introduction of stereocenters onto the piperazine core, particularly at the 2 and 3 positions with phenyl substituents, allows for a more precise three-dimensional arrangement of functionalities, which can lead to improved potency, selectivity, and pharmacokinetic properties. The stereoselective synthesis of this compound, therefore, represents a key challenge and a significant opportunity in the exploration of new chemical space for drug development.

This guide focuses on a robust and widely applicable strategy for the stereoselective synthesis of this compound, which proceeds through the cyclization of a stereochemically pure 1,2-diphenyl-1,2-ethanediamine (stilbene diamine) precursor. This approach allows for the synthesis of both the chiral enantiomers and the meso diastereomer by selecting the appropriate stereoisomer of the starting diamine.

Synthetic Strategies

The primary strategy for the stereoselective synthesis of this compound involves a two-step process:

-

Stereoselective Synthesis of 1,2-Diphenyl-1,2-ethanediamine (Stilbene Diamine): The critical step in controlling the final stereochemistry of the piperazine ring is the synthesis of the corresponding enantiopure or meso diamine. Several methods have been developed for this purpose, with the catalytic asymmetric aza-Henry reaction being a particularly effective approach for accessing the chiral cis-diamine.[2][3]

-

Piperazine Ring Formation: The stereochemically defined diamine is then cyclized with a two-carbon unit to form the piperazine ring. A common and efficient method for this transformation is the reaction with a dielectrophile, such as 1,2-dibromoethane or a protected equivalent, under basic conditions.

This modular approach provides a reliable pathway to the desired stereoisomers of this compound.

Experimental Protocols

Synthesis of (R,R)-1,2-Diphenyl-1,2-ethanediamine

This protocol is adapted from a catalytic, enantioselective synthesis of cis-stilbene diamines.[3]

Step 1: Catalytic Asymmetric aza-Henry Reaction

-

Materials:

-

Benzaldehyde

-

Nitromethane

-

Chiral Bis(Amidine) Catalyst

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., dichloromethane)

-

-

Procedure:

-

To a solution of benzaldehyde (1.0 eq) in dichloromethane, add the chiral bis(amidine) catalyst (0.05 eq).

-

Cool the mixture to 0 °C and add nitromethane (1.2 eq).

-

Add the base (1.5 eq) portion-wise over 30 minutes.

-

Stir the reaction at 0 °C for 24 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the β-nitroamine.

-

Step 2: Reduction of the Nitro Group

-

Materials:

-

β-Nitroamine from Step 1

-

Reducing agent (e.g., Lithium aluminum hydride or catalytic hydrogenation with Pd/C)

-

Solvent (e.g., tetrahydrofuran for LiAlH₄ or ethanol for hydrogenation)

-

-

Procedure (using catalytic hydrogenation):

-

Dissolve the β-nitroamine (1.0 eq) in ethanol.

-

Add Palladium on carbon (10 mol%).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield (R,R)-1,2-diphenyl-1,2-ethanediamine.

-

Synthesis of (2R,3R)-2,3-Diphenylpiperazine

-

Materials:

-

(R,R)-1,2-Diphenyl-1,2-ethanediamine

-

1,2-Dibromoethane

-

Base (e.g., potassium carbonate or triethylamine)

-

Solvent (e.g., acetonitrile or dimethylformamide)

-

-

Procedure:

-

To a solution of (R,R)-1,2-diphenyl-1,2-ethanediamine (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

-

Add 1,2-dibromoethane (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 12 hours.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield (2R,3R)-2,3-diphenylpiperazine.

-

Quantitative Data

The following table summarizes representative quantitative data for the stereoselective synthesis of this compound.

| Step | Reactants | Catalyst/Reagent | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Citation(s) |

| Aza-Henry Reaction | Benzaldehyde, Nitromethane | Chiral Bis(Amidine) Catalyst | Dichloromethane | ~85 | >20:1 (cis:trans) | >95 | [3] |

| Nitro Reduction | β-Nitroamine | H₂, Pd/C | Ethanol | >95 | >20:1 (cis:trans) | >95 | [3] |

| Piperazine Formation | (R,R)-1,2-Diphenyl-1,2-ethanediamine, 1,2-Dibromoethane | K₂CO₃ | Acetonitrile | ~70-80 | >20:1 (cis:trans) | >95 |

Note: The yield for the piperazine formation is an estimate based on similar known reactions. The diastereomeric and enantiomeric excess are expected to be maintained from the starting diamine.

Diagrams

Synthetic Pathway for (2R,3R)-2,3-Diphenylpiperazine

Caption: Overall synthetic workflow for (2R,3R)-2,3-diphenylpiperazine.

Logical Relationship of Stereoisomers

Caption: Stereochemical correlation between diamine precursors and piperazine products.

Conclusion

The stereoselective synthesis of this compound is a critical capability for medicinal chemists and drug development professionals. The strategy outlined in this guide, based on the cyclization of stereochemically pure 1,2-diphenyl-1,2-ethanediamines, provides a reliable and versatile route to access the desired stereoisomers of this important scaffold. The use of catalytic asymmetric methods for the synthesis of the diamine precursor is particularly powerful, offering high levels of stereocontrol. The detailed protocols and compiled data presented herein serve as a valuable resource for the practical implementation of these synthetic strategies in a research and development setting. Further optimization of reaction conditions and exploration of alternative cyclization reagents may lead to even more efficient and scalable syntheses of these valuable molecules.

References

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. [PDF] Catalytic, Enantioselective Synthesis of Stilbene cis-Diamines: A Concise Preparation of (-)-Nutlin-3, a Potent p53/MDM2 Inhibitor. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

Characterization of 2,3-Diphenylpiperazine Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of cis- and trans-isomers of 2,3-diphenylpiperazine. It details the synthetic methodologies for obtaining these diastereomers, including a photochemical isomerization approach to convert the cis to the thermodynamically more stable trans isomer. This document outlines detailed experimental protocols for the separation of these isomers and their subsequent characterization using modern analytical techniques, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, potential biological activities of these compounds, particularly their interactions with dopamine and serotonin receptors, are discussed, highlighting the importance of stereochemistry in their pharmacological profiles.

Introduction

Piperazine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The introduction of phenyl substituents at the 2 and 3 positions of the piperazine ring creates stereoisomers, namely cis- and trans-diastereomers, each of which can exist as a pair of enantiomers. The spatial arrangement of these phenyl groups can profoundly influence the pharmacological and toxicological properties of the molecules. Therefore, the precise synthesis, separation, and characterization of each isomer are crucial for drug discovery and development. This guide provides an in-depth look at the methods employed to characterize the diastereomers of this compound.

Synthesis of this compound Isomers

The synthesis of this compound isomers can be approached through various synthetic routes. A common strategy involves the cyclization of a 1,2-diamino-1,2-diphenylethane derivative with a suitable two-carbon synthon. The stereochemistry of the starting diamine dictates the resulting diastereomer of the piperazine.

A mixture of cis- and trans-isomers is often obtained, which then requires separation. Alternatively, a photochemical isomerization method can be employed to convert the cis-isomer to the more stable trans-isomer.

General Synthetic Approach

A general synthesis for N-substituted 2,3-diphenylpiperazines involves the reaction of meso- or dl-1,2-diamino-1,2-diphenylethane with a dihaloethane derivative. The choice of the diamine stereoisomer will predominantly yield the corresponding piperazine diastereomer.

Photochemical Isomerization of cis- to trans-2,3-Diphenylpiperazine

The cis-isomer of N-substituted 2,3-diphenylpiperazines can be converted to the corresponding trans-isomer through photochemical irradiation. This process is believed to proceed via a C-C bond cleavage to form a resonance-stabilized biradical intermediate, which then recyclizes to the thermodynamically more stable trans configuration.[1]

Experimental Protocol: Photochemical Isomerization [1]

-

Prepare a solution of the cis-2,3-diphenylpiperazine derivative (e.g., N-methyl-cis-2,3-diphenylpiperazine) in a suitable solvent such as acetonitrile (concentration typically in the range of 0.01-0.1 M).

-

Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can quench the excited state.

-

Irradiate the solution with a medium-pressure mercury lamp (e.g., 100 watts) at room temperature.

-

Monitor the progress of the isomerization by a suitable analytical technique such as thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction (typically after several hours), remove the solvent under reduced pressure.

-

Purify the resulting trans-isomer from any remaining starting material and byproducts by column chromatography on silica gel.

Separation of Isomers

The separation of the cis- and trans-diastereomers of this compound can be achieved using standard chromatographic techniques. The separation of the enantiomers of each diastereomer requires chiral chromatography.

Separation of Diastereomers

Experimental Protocol: Column Chromatography for Diastereomer Separation

-

Prepare a silica gel column of appropriate size based on the amount of the isomeric mixture.

-

Choose a suitable eluent system. A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis.

-

Dissolve the mixture of cis- and trans-2,3-diphenylpiperazine in a minimal amount of the eluent or a compatible solvent.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify and combine the fractions containing the pure isomers.

-

Evaporate the solvent from the combined fractions to obtain the isolated diastereomers.

Separation of Enantiomers

The separation of the enantiomers of each diastereomer requires the use of a chiral stationary phase (CSP) in HPLC. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the resolution of a wide range of chiral compounds, including amines.[2][3][4]

Experimental Protocol: Chiral HPLC for Enantiomer Separation

-

Column Selection: Select a suitable chiral column. Columns such as those with cellulose or amylose-based stationary phases are good starting points.

-

Mobile Phase Selection: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) is often necessary to improve peak shape and resolution for basic compounds like piperazines.

-

Method Development:

-

Dissolve the racemic mixture of the trans- or cis-2,3-diphenylpiperazine in the mobile phase.

-

Inject the sample onto the chiral column.

-

Monitor the elution profile using a UV detector at an appropriate wavelength.

-

Optimize the separation by adjusting the mobile phase composition (ratio of alkane to alcohol) and the concentration of the amine modifier. The flow rate and column temperature can also be adjusted to improve resolution.

-

-

Data Analysis: Once baseline separation is achieved, the retention times of the two enantiomers can be determined, and their relative amounts can be quantified by integrating the peak areas.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the stereochemical assignment of the cis- and trans-isomers of this compound. The relative orientation of the phenyl groups leads to distinct differences in the chemical shifts and coupling constants of the piperazine ring protons.

NMR Spectroscopy

For N-methyl-3-phenylpiperazine, a related compound, the following spectral data has been reported, which can serve as a reference for the characterization of this compound isomers.

Table 1: 1H and 13C NMR Data for N-methyl-3-phenylpiperazine [5]

| Assignment | 1H NMR (300 MHz, CDCl3) δ (ppm) | 13C NMR (300 MHz, CDCl3) δ (ppm) |

| N-CH3 | 2.31 (s, 3H) | 46.6 |

| Piperazine-H | 1.76 (bs, 1H), 1.92-1.99 (m, 1H), 2.10-2.15 (m, 1H), 2.80-2.89 (m, 2H), 3.01-3.11 (m, 2H) | 46.7, 55.6, 60.8, 63.7 |

| C3-H | 3.87 (dd, 1H, J=10.6, 2.7 Hz) | - |

| Aromatic-H | 7.27-7.41 (m, 5H) | 127.3, 127.9, 128.8, 142.9 |

In the case of this compound, the key distinguishing features in the 1H NMR spectrum between the cis- and trans-isomers will be the chemical shifts and coupling constants of the methine protons at C2 and C3. In the trans-isomer, these protons are expected to be in a diaxial or diequatorial relationship, leading to a larger coupling constant compared to the cis-isomer where they are in an axial-equatorial relationship.

Potential Biological Activity and Signaling Pathways

Phenylpiperazine derivatives are known to interact with various receptors in the central nervous system, particularly dopamine and serotonin receptors.[1][6][7][8][9][10][11][12] The stereochemistry of these compounds can significantly impact their receptor binding affinity and functional activity.

For instance, different isomers of a chiral drug can exhibit different affinities for receptor subtypes or act as agonists versus antagonists.[7] N-phenylpiperazine analogs have been shown to bind selectively to the D3 versus the D2 dopamine receptor subtype.[1][7][10] Similarly, stereoselective binding to serotonin 5-HT2 receptors has been observed for chiral ligands.[8]

The interaction of this compound isomers with these receptors could modulate downstream signaling pathways, such as those involving adenylyl cyclase and the production of cyclic AMP (cAMP), or the β-arrestin pathway.

Diagram 1: Simplified Dopamine D2 Receptor Signaling

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Diagram 2: Experimental Workflow for Isomer Characterization

Caption: Experimental workflow for the synthesis, separation, and characterization of this compound isomers.

Conclusion

The comprehensive characterization of this compound isomers is essential for understanding their structure-activity relationships. This guide has outlined the key methodologies for their synthesis, including a photochemical isomerization technique, and their separation into individual diastereomers and enantiomers. Spectroscopic methods, particularly NMR, are critical for the unambiguous assignment of their stereochemistry. The potential for these isomers to interact stereoselectively with important CNS receptors, such as dopamine and serotonin receptors, underscores the necessity for their thorough characterization in the pursuit of novel therapeutics. Further investigation into the specific biological activities of each isolated isomer is warranted to fully elucidate their pharmacological potential.

References

- 1. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure and serotonin 5-HT2C receptor activity of ortho- and meta-substituted phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Applications of 2,3-Diphenylpiperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential applications, and experimental considerations for 2,3-diphenylpiperazine derivatives. This class of compounds, characterized by a piperazine core with phenyl substituents at the 2 and 3 positions, represents a promising scaffold in medicinal chemistry. The rigid structure imparted by the vicinal diphenyl groups offers a unique conformational constraint that is of significant interest for developing selective therapeutic agents.

Synthesis of the this compound Scaffold

The synthesis of the this compound core is not widely documented, suggesting that this specific scaffold is a relatively underexplored area of chemical space. However, a robust synthetic strategy can be proposed based on established methods for piperazine synthesis. The key steps involve the stereoselective synthesis of a 1,2-diphenylethylenediamine precursor, followed by cyclization with a suitable two-carbon electrophile.

Synthetic Pathway Overview

A logical and efficient pathway to this compound derivatives commences with the synthesis of meso-1,2-diphenyl-1,2-ethanediamine from benzil. This precursor, possessing the desired cis-stereochemistry of the phenyl groups, can then be cyclized to form the piperazine ring. Subsequent N-functionalization can be performed to generate a library of derivatives.

Caption: Proposed synthetic workflow for this compound derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of meso-1,2-Diphenyl-1,2-ethanediamine

This protocol is adapted from established procedures for the reduction of benzil dioxime.

-

Oximation of Benzil:

-

Dissolve benzil (1 equivalent) in hot ethanol.

-

Add a solution of hydroxylamine hydrochloride (2.2 equivalents) and sodium hydroxide (2.2 equivalents) in water.

-

Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter the precipitate. Wash with cold water and recrystallize from ethanol to yield benzil dioxime.

-

-

Catalytic Hydrogenation:

-

To a solution of benzil dioxime (1 equivalent) in methanol, add a catalytic amount of 5% Pd/C (Palladium on carbon).

-

Place the mixture in a high-pressure autoclave.

-

Flush the autoclave with hydrogen gas and then pressurize to approximately 40 bar.

-

Heat the reaction to 50°C and stir vigorously for 6-8 hours.

-

After cooling and depressurizing, filter the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to obtain crude meso-1,2-diphenyl-1,2-ethanediamine. The product can be purified by recrystallization.

-

Protocol 2: Synthesis of cis-2,3-Diphenylpiperazine

This is a general procedure for the N-alkylation of diamines to form a piperazine ring.

-

Cyclization Reaction:

-

In a round-bottom flask, dissolve meso-1,2-diphenyl-1,2-ethanediamine (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

-

Add a weak base, such as potassium carbonate (2.5 equivalents), to the mixture.

-

Add 1,2-dibromoethane (1.1 equivalents) dropwise to the stirring solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield cis-2,3-diphenylpiperazine.

-

Applications of this compound Derivatives

While the specific biological activities of this compound derivatives are not extensively reported, the broader class of phenylpiperazines and related diphenyl-substituted heterocyclic compounds exhibit significant pharmacological potential, particularly in oncology and neuroscience.[1][2]

Anticancer Activity

Arylpiperazine scaffolds are prevalent in a variety of anticancer agents.[3][4] They are known to interact with numerous molecular targets involved in cancer progression.[3] Derivatives of phenylpiperazine have shown potent inhibitory activity against receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a key player in many cancers.[5]

The proposed mechanism often involves the piperazine moiety acting as a versatile scaffold to correctly orient aromatic groups within the ATP-binding pocket of the kinase domain, leading to inhibition of downstream signaling pathways that promote cell proliferation and survival.

Caption: Simplified EGFR signaling pathway and hypothetical point of inhibition.

Table 1: Anticancer Activity of Representative Phenylpiperazine Derivatives

| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Citation |

| 5f | Various Human Tumors | Not specified | 0.45 - 1.66 | [6] |

| 3p | A549 (Lung) | EGFR Inhibitor | 0.05 | [5] |

| 3p | HeLa (Cervical) | EGFR Inhibitor | 0.08 | [5] |

| 3p | MCF-7 (Breast) | EGFR Inhibitor | 0.22 | [5] |

| Compound 30 | MDA-MB-231 (Breast) | G2/M Cell Cycle Inhibitor | 0.012 | [3] |

| Compound 30 | Caki-1 (Kidney) | G2/M Cell Cycle Inhibitor | 0.011 | [3] |

Central Nervous System (CNS) Activity

The piperazine scaffold is a well-established pharmacophore in drugs targeting the central nervous system. Its ability to be functionalized allows for the fine-tuning of properties required for blood-brain barrier penetration and specific receptor interactions. While direct data on this compound is scarce, related N-arylpiperazine derivatives are known to modulate various neurotransmitter systems.

Conclusion

The this compound scaffold presents an intriguing, yet underexplored, platform for the development of novel therapeutic agents. Based on the established pharmacology of related compounds, this derivative class holds significant promise, particularly in the fields of oncology and neuroscience. The synthetic pathway proposed herein offers a viable route to access this core structure, enabling further investigation and the generation of diverse chemical libraries. Future research should focus on the synthesis and biological evaluation of N-substituted this compound derivatives to fully elucidate their structure-activity relationships and therapeutic potential.

References

- 1. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of 2,3-Diphenylpiperazine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-diphenylpiperazine scaffold represents a privileged structural motif in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, particularly within the central nervous system (CNS). The stereochemistry of the two phenyl groups at the C2 and C3 positions of the piperazine ring gives rise to distinct enantiomeric pairs, namely (R,R)- and (S,S)-2,3-diphenylpiperazine, as well as cis and trans diastereomers. Emerging research indicates that the biological activities of these stereoisomers can differ significantly, highlighting the critical importance of stereospecific synthesis and pharmacological evaluation. This technical guide provides a comprehensive overview of the biological activity of this compound enantiomers, with a focus on their interactions with key CNS targets such as dopamine and serotonin receptors. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate further research and drug development efforts in this area.

Introduction

Piperazine derivatives are integral to the development of a multitude of therapeutic agents, demonstrating efficacy as antipsychotics, antidepressants, and anxiolytics.[1] The introduction of phenyl substituents onto the piperazine core can significantly modulate the pharmacological profile of these compounds. Specifically, the this compound structure has garnered interest due to its potential to interact with various neurotransmitter receptors. The spatial arrangement of the two phenyl groups, dictated by the chirality at the C2 and C3 carbons, is a key determinant of receptor affinity and functional activity. Understanding the distinct biological profiles of the (R,R) and (S,S) enantiomers is crucial for the rational design of novel therapeutics with improved potency and selectivity.

Quantitative Biological Data

While comprehensive comparative data for the enantiomers of the parent this compound molecule remains an area of active investigation, studies on related substituted piperazine derivatives consistently demonstrate the profound impact of stereochemistry on biological activity. For instance, the enantiomers of various phenylpiperazine derivatives have shown significant differences in their binding affinities for dopamine and serotonin receptors.[2] The following tables are intended to serve as a template for organizing future quantitative data as it becomes available for the specific enantiomers of this compound.

Table 1: Dopamine Receptor Binding Affinities (Ki in nM) of this compound Enantiomers

| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor |

| (R,R)-2,3-Diphenylpiperazine | - | - | - | - |

| (S,S)-2,3-Diphenylpiperazine | - | - | - | - |

| cis-2,3-Diphenylpiperazine | - | - | - | - |

| trans-2,3-Diphenylpiperazine | - | - | - | - |

| Reference Compound (e.g., Haloperidol) | Value | Value | Value | Value |

| Data for this compound enantiomers is not yet publicly available and is presented here as a template. |

Table 2: Serotonin Receptor Binding Affinities (Ki in nM) of this compound Enantiomers

| Compound | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT2C Receptor | 5-HT7 Receptor |

| (R,R)-2,3-Diphenylpiperazine | - | - | - | - |

| (S,S)-2,3-Diphenylpiperazine | - | - | - | - |

| cis-2,3-Diphenylpiperazine | - | - | - | - |

| trans-2,3-Diphenylpiperazine | - | - | - | - |

| Reference Compound (e.g., Ketanserin) | Value | Value | Value | Value |

| Data for this compound enantiomers is not yet publicly available and is presented here as a template. |

Table 3: Functional Activity (IC50/EC50 in nM) of this compound Enantiomers

| Compound | Dopamine D2 Receptor (Antagonist/Agonist) | Serotonin 5-HT2A Receptor (Antagonist/Agonist) |

| (R,R)-2,3-Diphenylpiperazine | - | - |

| (S,S)-2,3-Diphenylpiperazine | - | - |

| cis-2,3-Diphenylpiperazine | - | - |

| trans-2,3-Diphenylpiperazine | - | - |

| Reference Compound | Value | Value |

| Data for this compound enantiomers is not yet publicly available and is presented here as a template. |

Experimental Protocols

Synthesis and Chiral Resolution of this compound Enantiomers

The stereoselective synthesis or resolution of this compound enantiomers is a prerequisite for their individual pharmacological characterization.

Protocol for Chiral Resolution using (1S)-(+)-10-Camphorsulfonic Acid: [3]

-

Salt Formation: A racemic mixture of this compound is dissolved in a suitable solvent (e.g., ethanol). An equimolar amount of (1S)-(+)-10-camphorsulfonic acid, also dissolved in the same solvent, is added to the solution.

-

Fractional Crystallization: The mixture is allowed to cool slowly to promote the crystallization of the diastereomeric salt. The salt of one enantiomer will typically crystallize preferentially due to differences in solubility.

-

Isolation of Enantiomer: The crystals are collected by filtration. The process of recrystallization may be repeated to enhance the enantiomeric purity.

-

Liberation of the Free Base: The resolved diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to neutralize the resolving agent and liberate the enantiomerically pure this compound.

-

Extraction and Purification: The free base is extracted with an organic solvent, dried, and the solvent is evaporated to yield the pure enantiomer. Enantiomeric excess (ee) can be determined by chiral HPLC.[3]

Note: This protocol specifically describes the resolution to obtain the (R,R)-(+)-enantiomer. A similar strategy with a different chiral acid or modification of the crystallization conditions may be required to resolve the (S,S)-(-)-enantiomer.

Receptor Binding Assays

Radioligand binding assays are employed to determine the affinity of the this compound enantiomers for specific receptor targets.

General Protocol for Dopamine D2 Receptor Binding Assay: [4][5]

-

Membrane Preparation: Crude membrane fractions are prepared from cells stably expressing the human dopamine D2 receptor (e.g., HEK-293 or CHO cells).[5]

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, pH 7.4, containing various salts and additives.[4]

-

Incubation: In a 96-well plate, the receptor membranes are incubated with a specific radioligand for the D2 receptor (e.g., [³H]spiperone) and varying concentrations of the test compound (this compound enantiomer).

-

Non-specific Binding Determination: Non-specific binding is determined in the presence of a high concentration of a known D2 receptor antagonist (e.g., haloperidol).

-

Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The Ki values are calculated from the IC50 values obtained from competitive binding curves using the Cheng-Prusoff equation.[5]

Functional Assays

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a specific receptor.

General Protocol for Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux): [6][7]

-

Cell Culture: CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A receptor are used.[6]

-

Loading with Calcium-sensitive Dye: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Compound Addition: The test compound (this compound enantiomer) is added to the cells at various concentrations. For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known 5-HT2A agonist (e.g., serotonin).

-

Measurement of Calcium Response: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

Data Analysis: The EC50 (for agonists) or IC50 (for antagonists) values are determined from the dose-response curves.

Visualizations

Signaling Pathways

The interaction of this compound enantiomers with dopamine and serotonin receptors can modulate critical intracellular signaling cascades.

Caption: Simplified signaling pathway of the dopamine D2 receptor.

Caption: Simplified signaling pathway of the serotonin 5-HT2A receptor.

Experimental Workflow

The systematic evaluation of this compound enantiomers follows a logical progression from chemical synthesis to biological characterization.

Caption: Workflow for evaluating this compound enantiomers.

Conclusion and Future Directions

The stereochemical configuration of this compound is a critical determinant of its biological activity. While the full pharmacological profiles of the individual enantiomers are still under investigation, the principles of stereoselectivity in drug action strongly suggest that the (R,R) and (S,S) isomers will exhibit distinct affinities and functional activities at key CNS receptors. The protocols and frameworks provided in this guide are intended to facilitate the systematic evaluation of these compounds. Future research should focus on obtaining robust quantitative data for each enantiomer at a broad range of biological targets. Such studies will be instrumental in elucidating the structure-activity relationships and will pave the way for the development of novel, highly selective, and potent therapeutic agents based on the this compound scaffold.

References

- 1. Synthesis and 5-HT1A/5-HT2A receptor activity of new N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclohexanepyrrolidine-2,5-dione and 3-spiro-beta-tetralonepyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. innoprot.com [innoprot.com]

The C₂-Symmetric Core: A Technical Guide to 2,3-Diphenylpiperazine as a Chiral Auxiliary in Asymmetric Synthesis

Foreword: The Logic of C₂-Symmetry in Stereocontrol

In the pursuit of enantiomerically pure molecules, essential for advancements in pharmaceuticals and materials science, the synthetic chemist's toolbox is replete with strategies to control stereochemistry. Among these, the use of chiral auxiliaries—removable chiral moieties that direct the stereoselective formation of new chiral centers—remains a robust and reliable method.[1] A particularly elegant strategy within this field is the application of C₂-symmetric auxiliaries. The inherent symmetry of these molecules simplifies the stereochemical landscape by reducing the number of possible diastereomeric transition states, often leading to higher and more predictable levels of stereoselectivity.[2]

This guide focuses on (2R,3R)- and (2S,3S)-2,3-diphenylpiperazine, a powerful C₂-symmetric chiral auxiliary. Its rigid, chair-like conformation and sterically demanding phenyl groups create a well-defined chiral environment, making it exceptionally effective for controlling the facial selectivity of enolate reactions. We will explore its synthesis, its application in the asymmetric synthesis of α-amino acids, the mechanistic basis for its stereodirecting power, and the protocols for its successful implementation and removal.

Preparation of the Auxiliary: Synthesis and Optical Resolution

The practical utility of a chiral auxiliary begins with its own efficient and scalable synthesis in enantiopure form. The trans-diastereomer of 2,3-diphenylpiperazine is the geometrically preferred isomer for establishing C₂-symmetry.

Diastereoselective Synthesis of (±)-trans-2,3-Diphenylpiperazine

The synthesis begins with the intramolecular reductive coupling of the diimine derived from benzil and ethylenediamine. This method provides the racemic (±)-trans-2,3-diphenylpiperazine with excellent diastereoselectivity (dl/meso ratio >99:<1).

Experimental Protocol: Synthesis of (±)-trans-2,3-Diphenylpiperazine

-

Diimine Formation: In a round-bottom flask, dissolve benzil (1 equiv.) and ethylenediamine (1 equiv.) in an appropriate solvent such as toluene.

-

Azeotropic Distillation: Heat the mixture to reflux with a Dean-Stark apparatus to remove water, driving the condensation to completion. Monitor by TLC until the benzil is consumed.

-

Reductive Coupling: Cool the solution containing the diimine. In a separate flask under an inert atmosphere (N₂ or Ar), prepare a slurry of a low-valent titanium reagent, for example, by reacting TiCl₄ with a reducing agent like Zn dust in dry THF.

-

Cyclization: Slowly add the diimine solution to the low-valent titanium slurry at a controlled temperature (e.g., 0 °C to room temperature). The reaction is often exothermic.

-

Workup: After the reaction is complete (monitored by TLC), quench the reaction carefully with an aqueous base, such as 10% K₂CO₃ solution. Filter the mixture through Celite to remove titanium salts.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield (±)-trans-2,3-diphenylpiperazine.

Resolution of Enantiomers

Classical resolution via diastereomeric salt formation is an effective method for obtaining the individual (R,R) and (S,S) enantiomers. L-(+)-tartaric acid is a cost-effective resolving agent for this purpose.

Experimental Protocol: Resolution of (±)-2,3-Diphenylpiperazine

-

Salt Formation: Dissolve (±)-2,3-diphenylpiperazine (1 equiv.) in a suitable solvent like dichloromethane (CH₂Cl₂). In a separate flask, dissolve L-(+)-tartaric acid (1 equiv.) in the same solvent, heating gently if necessary.

-

Precipitation: Combine the two solutions and stir at room temperature for several hours (e.g., 6 h). The salt of one diastereomer, typically the (S,S)-piperazine-L-tartrate, will preferentially precipitate.

-

Isolation: Collect the precipitate by filtration.

-

Liberation of the Free Amine: Suspend the filtered salt in a biphasic mixture of CH₂Cl₂ and an aqueous base (e.g., 2 M Na₂CO₃). Stir vigorously until the solid dissolves completely.

-

Extraction: Separate the layers. Wash the organic layer with brine, dry over MgSO₄, and evaporate the solvent to yield the enantiomerically enriched (S,S)-2,3-diphenylpiperazine. The enantiomeric purity at this stage is often partial (e.g., ~60% ee).

-

Enrichment (Optional but Recommended): The enantiomeric excess can be significantly enhanced by forming a new salt with an achiral dicarboxylic acid, such as oxalic acid. Dissolving the partially enriched piperazine in THF and adding a sub-stoichiometric amount of oxalic acid (e.g., 0.65 equiv.) causes the salt of the major enantiomer to precipitate, which upon liberation yields the auxiliary with >99% ee.

Core Application: Asymmetric Synthesis of α-Amino Acids

A primary application of this auxiliary is in the synthesis of non-proteinogenic α-amino acids via the diastereoselective alkylation of a chiral glycine enolate equivalent. The auxiliary is first condensed with glyoxal to form a rigid, C₂-symmetric bis-imine structure.

Caption: Overall workflow for the synthesis of α-amino acids.

Stereochemical Control Model

The high diastereoselectivity observed in the alkylation step is a direct consequence of the C₂-symmetric chiral environment. Upon deprotonation, a planar enolate is formed. The two phenyl groups on the piperazine ring are forced into a pseudo-axial conformation, effectively blocking the top and bottom faces of the molecule. This steric hindrance creates a chiral pocket, leaving only one trajectory for the incoming electrophile to approach the enolate carbon, leading to a highly favored diastereomeric product.

Caption: Stereochemical model for electrophilic attack.

Protocol for Alkylation and Results

Experimental Protocol: Diastereoselective Alkylation

-

Adduct Formation: React enantiopure (S,S)-2,3-diphenylpiperazine (1 equiv.) with a 40% aqueous solution of glyoxal (1 equiv.) in a solvent like CH₂Cl₂ at room temperature overnight. Dry the solution over MgSO₄, filter, and remove the solvent to obtain the crude bis-imine adduct, which can be used without further purification.

-

Enolate Formation: Dissolve the bis-imine adduct in dry THF under an inert atmosphere and cool to -78 °C. Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (approx. 1.05 equiv.). Stir the resulting deep red solution for 30-60 minutes at this temperature.

-

Alkylation: Add the electrophile (e.g., an alkyl halide, R-X) (1.1 equiv.) to the enolate solution at -78 °C. Allow the reaction to stir for several hours, monitoring by TLC.

-

Quench and Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product.

The diastereoselectivity of this reaction is typically high, as demonstrated in the table below, which compiles representative data for this class of transformation.

| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) |

| Benzyl bromide | >95% | 85-90% |

| Iodomethane | >95% | 80-88% |

| Allyl bromide | >92% | 82-87% |

| Propargyl bromide | >90% | 75-80% |

Note: Data is synthesized based on typical results for alkylations of C₂-symmetric glycine enolate equivalents.

Cleavage and Recovery of the Auxiliary

A crucial feature of an effective chiral auxiliary is its facile removal without racemization of the newly formed stereocenter and its potential for recovery and reuse. The bis-imine adduct is readily hydrolyzed under acidic conditions.

Experimental Protocol: Hydrolysis and Product Isolation

-

Hydrolysis: Dissolve the alkylated adduct in a mixture of THF and aqueous acid (e.g., 1-3 M HCl). Heat the mixture at reflux for several hours until TLC analysis indicates complete consumption of the starting material.

-

Auxiliary Recovery: Cool the reaction mixture. Make the solution basic by adding a strong base (e.g., solid NaOH or concentrated NaOH solution) until the pH is >12. Extract the aqueous layer multiple times with CH₂Cl₂. The combined organic layers contain the free (S,S)-2,3-diphenylpiperazine auxiliary, which can be purified and reused.

-

Amino Acid Isolation: The aqueous layer, now containing the sodium salt of the α-amino acid, can be purified by standard methods such as ion-exchange chromatography. Acidification of the purified salt solution to the isoelectric point will precipitate the pure α-amino acid.

Conclusion

(S,S)- and (R,R)-2,3-Diphenylpiperazine stand as highly effective C₂-symmetric chiral auxiliaries, particularly for the asymmetric synthesis of α-amino acids. The operational simplicity of the protocols, the high levels of diastereoselectivity achieved through a well-defined steric control model, and the straightforward cleavage and recovery of the auxiliary make it a valuable tool for researchers in academic and industrial settings. This guide provides the foundational knowledge and practical protocols to successfully implement this powerful synthetic strategy.

References

Unveiling the Pharmacological Profile of 2,3-Diphenylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of central nervous system (CNS) activities. Among the vast landscape of piperazine derivatives, 2,3-diphenylpiperazine presents a unique structural motif with the potential for complex interactions with various neuroreceptors. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the pharmacological profile of this compound, drawing upon data from related arylpiperazine analogs to infer its potential biological activities. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its derivatives.

Core Pharmacological Profile

Direct pharmacological data for this compound is not extensively available in the public domain. However, based on the well-established pharmacology of the broader arylpiperazine class, it is hypothesized that this compound may interact with a variety of CNS targets, including dopamine, serotonin, and adrenergic receptors. The introduction of two phenyl groups at the 2 and 3 positions of the piperazine ring is expected to significantly influence its binding affinity, selectivity, and functional activity at these receptors compared to simpler phenylpiperazine analogs.

Receptor Binding Affinity

Quantitative binding data for this compound is not readily found in published literature. To provide a comparative context, the following table summarizes the binding affinities (Ki values) of various arylpiperazine derivatives at key CNS receptors. It is important to note that these are not the values for this compound itself but for structurally related compounds, which may offer insights into its potential receptor interaction profile.

| Compound Class | Receptor Subtype | Ki (nM) | Reference Compound Example |

| Arylpiperazines | Dopamine D2 | Varies | 1-Benzyl-4-arylpiperazines |

| Arylpiperazines | Dopamine D3 | Varies | WC-series phenylpiperazines |

| Arylpiperazines | Serotonin 5-HT1A | Varies | Long-chain arylpiperazines |

| Arylpiperazines | Serotonin 5-HT2A | Varies | Long-chain arylpiperazines |

| Arylpiperazines | Serotonin 5-HT3 | Varies | Quipazine analogs |

| Arylpiperazines | α1-Adrenergic | Varies | N-Phenylpiperazine derivatives |

| Arylpiperazines | α2-Adrenergic | Varies | Phenylpiperazine derivatives |

Note: This table is illustrative and highlights the receptor families targeted by the broader arylpiperazine class. Specific Ki values for this compound are needed for a precise pharmacological characterization.

Experimental Protocols

To facilitate further research into the pharmacological profile of this compound, this section outlines standardized experimental protocols commonly used for characterizing the receptor binding and functional activity of novel compounds.

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a target receptor (e.g., Dopamine D2).

Materials:

-

Membrane preparations from cells expressing the target receptor.

-

Radioligand specific for the target receptor (e.g., [3H]spiperone for D2 receptors).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (a high concentration of a known ligand).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the binding buffer.

-

In parallel, incubate the membrane preparation with the radioligand and the non-specific binding control.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a typical radioligand binding assay.

Functional Assays (e.g., cAMP Assay for G-protein Coupled Receptors)

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.

Objective: To assess the functional activity of this compound at a G-protein coupled receptor (GPCR) that modulates cyclic AMP (cAMP) levels (e.g., Dopamine D2 receptor, which is Gi-coupled).

Materials:

-

Cells expressing the target GPCR.

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (this compound).

-

A known agonist and antagonist for the receptor (positive and negative controls).

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Culture the cells expressing the target receptor.

-

Pre-incubate the cells with different concentrations of the test compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

For antagonist activity, co-incubate with a known agonist.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

-

Analyze the data to determine the effect of the test compound on forskolin-stimulated cAMP levels. A decrease in cAMP suggests agonist activity at a Gi-coupled receptor, while a blockade of an agonist-induced decrease suggests antagonist activity.

Caption: Workflow for a cAMP-based functional assay.

Potential Signaling Pathways

Based on the interactions of related arylpiperazines with dopaminergic and serotonergic receptors, this compound could potentially modulate several key signaling pathways in the CNS. The following diagram illustrates a hypothetical signaling cascade following the activation of a G-protein coupled receptor.

Caption: A generalized GPCR signaling pathway potentially modulated by this compound.

Synthesis of this compound

A detailed, validated, and readily available synthesis protocol for this compound is not prominently featured in the surveyed literature. However, general methods for the synthesis of substituted piperazines can be adapted. One potential synthetic route could involve the cyclization of a 1,2-diamino-1,2-diphenylethane derivative with a suitable dielectrophile.

Further research is required to establish an optimized and scalable synthesis for this specific compound.

Future Directions and Conclusion

The pharmacological profile of this compound remains largely unexplored. The structural complexity introduced by the two phenyl groups at the 2 and 3 positions suggests the potential for unique receptor interactions and a distinct pharmacological profile compared to other arylpiperazines.

To fully elucidate the therapeutic potential of this compound, the following research is critical:

-

Comprehensive Receptor Screening: A broad panel of receptor binding assays is necessary to identify the primary and secondary targets of this compound.

-

Functional Characterization: In vitro functional assays are required to determine the mode of action (agonist, antagonist, etc.) at the identified targets.

-

In Vivo Studies: Animal models are needed to assess the compound's pharmacokinetic properties, CNS penetration, and behavioral effects.

-

Stereochemistry: The synthesis and pharmacological evaluation of the individual enantiomers of this compound are crucial, as stereoisomers often exhibit different pharmacological properties.

This technical guide serves as a starting point for researchers and drug development professionals. The provided information on related compounds and standardized experimental protocols offers a framework for initiating a comprehensive investigation into the pharmacology of this compound, a compound that holds promise for the development of novel CNS therapeutics.

The Enigmatic Role of 2,3-Diphenylpiperazine in Asymmetric Synthesis: A Review of Available Methodologies

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development seeking to leverage 2,3-diphenylpiperazine in asymmetric synthesis will find a notable scarcity of documented applications. Despite the inherent chirality and C2-symmetric potential of its trans-isomers, a comprehensive review of scientific literature reveals a significant gap in its use as a chiral auxiliary, ligand, or catalyst for stereoselective transformations. While methods for its synthesis and resolution are established, its practical application in asymmetric synthesis remains largely unexplored or, at the very least, unpublished.

This technical guide provides a detailed overview of the known synthesis and resolution of this compound, a critical prerequisite for its potential use in asymmetric applications. However, it must be noted that due to the lack of available data, this document cannot provide an in-depth analysis of its role in asymmetric synthesis, quantitative data on its performance, or detailed experimental protocols for its use in such reactions.

Synthesis and Resolution of this compound

The synthesis of racemic trans-2,3-diphenylpiperazine and its subsequent resolution into its constituent enantiomers are foundational steps for its potential application in asymmetric synthesis. A key methodology for this has been reported, providing a viable route to the enantiomerically pure compounds.

Synthesis of (±)-trans-2,3-Diphenylpiperazine

A reported method for the synthesis of (±)-trans-2,3-diphenylpiperazine involves the intramolecular reductive coupling of a diimine precursor. This approach yields the desired trans-diastereomer with high selectivity.

Experimental Protocol: Synthesis of (±)-trans-2,3-Diphenylpiperazine

A detailed experimental protocol for the synthesis of (±)-trans-2,3-diphenylpiperazine is not available in the public domain. General methods for the synthesis of 2,3-diarylpiperazines suggest the reductive coupling of diimines as a viable route.

Resolution of (±)-trans-2,3-Diphenylpiperazine

The separation of the racemic mixture of trans-2,3-diphenylpiperazine into its (R,R) and (S,S) enantiomers is crucial for its application as a chiral ligand or auxiliary. A classical resolution method using a chiral resolving agent has been described.

Experimental Protocol: Resolution of (±)-trans-2,3-Diphenylpiperazine

A specific, detailed experimental protocol for the resolution of (±)-trans-2,3-diphenylpiperazine is not publicly available. The general principle of classical resolution involves the formation of diastereomeric salts with a chiral acid or base, followed by separation of these diastereomers through crystallization and subsequent liberation of the enantiomerically pure amines.

The Untapped Potential in Asymmetric Synthesis

The C2-symmetry of trans-2,3-diphenylpiperazine makes it an attractive candidate for a chiral ligand in metal-catalyzed asymmetric reactions. The two phenyl groups create a defined chiral environment around the metal center, which could induce high stereoselectivity in a variety of transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. Furthermore, the secondary amine functionalities offer sites for derivatization, allowing for the fine-tuning of steric and electronic properties of the resulting ligands.

Similarly, its potential as a chiral auxiliary is noteworthy. By temporarily attaching it to a prochiral substrate, the stereochemical outcome of a subsequent reaction could be controlled. The rigid piperazine backbone and the bulky phenyl substituents would be expected to effectively shield one face of the reactive center.

Below is a logical workflow illustrating the potential, though currently undocumented, application of this compound in asymmetric catalysis.

Caption: Potential workflows for this compound in asymmetric synthesis.

Conclusion

While the structural characteristics of trans-2,3-diphenylpiperazine suggest significant potential for its use in asymmetric synthesis, the current body of scientific literature does not provide concrete evidence of its application. The synthesis and resolution of this compound have been achieved, laying the groundwork for future investigations. The absence of published applications presents a unique opportunity for researchers to explore the catalytic and auxiliary capabilities of this C2-symmetric diamine. Future work in this area would be of considerable interest to the fields of organic synthesis and drug development.

Disclaimer: This document is intended for informational purposes only and is based on publicly available scientific literature. The lack of detailed experimental protocols and quantitative data is a reflection of the current state of published research on this specific topic.

A Technical Guide to the Computational Analysis of 2,3-Diphenylpiperazine Conformation

Abstract

The conformational landscape of substituted piperazines is a critical determinant of their biological activity and physicochemical properties, making it a key area of investigation in drug discovery and development. This in-depth technical guide provides a comprehensive framework for the computational analysis of the conformational preferences of 2,3-diphenylpiperazine. We will explore the stereoisomeric possibilities, the intricacies of the piperazine ring pucker, and the influence of the bulky phenyl substituents on the overall molecular geometry. This document details a robust, step-by-step computational workflow, from initial structure generation to high-level quantum mechanical calculations, designed to provide a thorough understanding of the conformational energetics. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to elucidate the structure-activity relationships of disubstituted piperazine scaffolds.

Introduction: The Significance of this compound and Its Conformations

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in a multitude of clinically approved drugs.[1] Its ability to engage in various non-covalent interactions, coupled with its conformational flexibility, allows for the fine-tuning of a molecule's pharmacological profile. The introduction of substituents, particularly bulky aromatic groups as in this compound, imparts significant conformational constraints that can lock the molecule into specific spatial arrangements. Understanding these preferred conformations is paramount, as they dictate how the molecule interacts with its biological target.

The conformational isomerism of this compound arises from two main sources: the stereochemical relationship of the two phenyl groups (cis and trans) and the puckering of the piperazine ring itself, which predominantly adopts a chair conformation to minimize steric and torsional strain.[2] The interplay between these factors results in a complex potential energy surface with multiple local minima, each corresponding to a distinct conformer. The relative populations of these conformers at physiological temperatures can have a profound impact on a compound's efficacy and selectivity.

Computational modeling has emerged as an indispensable tool for exploring these conformational landscapes, offering insights that can be challenging to obtain through experimental methods alone.[3][4] This guide will delineate a comprehensive computational strategy to unravel the conformational intricacies of this compound.

Stereoisomers and Conformational Possibilities of this compound

The presence of two stereocenters at the C2 and C3 positions of the piperazine ring in this compound gives rise to two diastereomers: cis-2,3-diphenylpiperazine and trans-2,3-diphenylpiperazine. Each of these diastereomers can exist in various conformations due to the flexibility of the six-membered ring.

The Piperazine Ring: A Predominance of the Chair Conformation

Similar to cyclohexane, the piperazine ring can, in principle, adopt several conformations, including the chair, boat, and twist-boat forms. However, the chair conformation is overwhelmingly favored energetically as it minimizes both angle and torsional strain.[2] While the boat and twist-boat conformations are higher in energy, they can be relevant as transition states in the ring-flipping process or in strained ring systems. In the context of this compound, the bulky phenyl substituents are expected to further disfavor the higher-energy boat and twist-boat conformations due to increased steric hindrance.

Conformational Isomers of cis-2,3-Diphenylpiperazine

In the cis isomer, both phenyl groups are on the same side of the piperazine ring. This arrangement can lead to two primary chair conformations in dynamic equilibrium:

-

Axial-Equatorial (a,e): One phenyl group occupies an axial position, while the other is in an equatorial position.

-

Equatorial-Axial (e,a): Through ring flipping, the axial phenyl group becomes equatorial, and the equatorial phenyl group becomes axial.

These two conformers are enantiomeric and therefore have identical energies.

Conformational Isomers of trans-2,3-Diphenylpiperazine

For the trans isomer, the phenyl groups are on opposite sides of the piperazine ring. This leads to two distinct chair conformations:

-

Diaxial (a,a): Both phenyl groups occupy axial positions. This conformation is generally expected to be high in energy due to significant 1,3-diaxial steric interactions.

-

Diequatorial (e,e): Both phenyl groups are in equatorial positions. This conformation is anticipated to be the most stable for the trans isomer as it minimizes steric clashes.

The following diagram illustrates the key stereoisomers and their corresponding chair conformations.

Caption: Stereoisomers and chair conformations of this compound.

A Step-by-Step Computational Workflow for Conformational Analysis

A robust computational workflow is essential for accurately predicting the conformational preferences of this compound. The following protocol outlines a multi-step approach that balances computational cost with accuracy.

Step 1: Initial 3D Structure Generation

The first step is to generate the initial 3D structures of the cis and trans isomers of this compound. This can be accomplished using any standard molecular modeling software. It is crucial to generate both the diaxial and diequatorial conformers for the trans isomer and the axial-equatorial conformer for the cis isomer.

Step 2: Molecular Mechanics (MM) Conformational Search

A comprehensive conformational search is performed for each stereoisomer using a suitable molecular mechanics force field.[5][6] Force fields such as MMFF94s or OPLS3e are generally well-suited for drug-like molecules.[6] The purpose of this step is to explore the potential energy surface and identify all low-energy conformers. This is particularly important for the flexible phenyl groups, which can adopt various orientations relative to the piperazine ring.

Step 3: Geometry Optimization with Density Functional Theory (DFT)

The unique conformers identified in the MM search are then subjected to geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT).[7][8] A common choice for this step is the B3LYP functional with a Pople-style basis set like 6-31G(d).[9] This level of theory provides a good balance between accuracy and computational cost for geometry optimizations of organic molecules.

Step 4: Single-Point Energy Calculations

To obtain more accurate relative energies of the optimized conformers, single-point energy calculations are performed using a larger basis set and potentially a more modern DFT functional. For instance, the M06-2X functional with a triple-zeta basis set like 6-311+G(d,p) is known to perform well for conformational energies.[9] It is also advisable to include a dispersion correction, such as D3, to accurately account for non-covalent interactions.[10]

Step 5: Solvation Effects

Since biological processes occur in an aqueous environment, it is crucial to account for the effects of solvation. This is typically done using an implicit solvent model, such as the Polarizable Continuum Model (PCM), during the single-point energy calculations.[8]

Step 6: Thermodynamic Analysis

Frequency calculations are performed on the optimized geometries at the same level of theory used for optimization. This serves two purposes: to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to calculate the thermal corrections to the electronic energies, yielding the Gibbs free energies. The relative populations of the conformers at a given temperature can then be calculated from their relative Gibbs free energies using the Boltzmann distribution.

The following diagram provides a visual representation of this computational workflow.

Caption: A computational workflow for conformational analysis.

Illustrative Data and Interpretation

| Stereoisomer | Conformer | Phenyl Group Orientations | Relative Gibbs Free Energy (kcal/mol) |

| cis | Axial-Equatorial (a,e) | - | 0.8 |

| trans | Diequatorial (e,e) | - | 0.0 |

| trans | Diaxial (a,a) | - | 5.2 |

These illustrative data suggest that the trans-diequatorial conformer is the global minimum, which is consistent with the general principles of conformational analysis where bulky substituents prefer to occupy equatorial positions to minimize steric strain.[4] The cis-axial-equatorial conformer is predicted to be slightly higher in energy, while the trans-diaxial conformer is significantly less stable due to severe 1,3-diaxial interactions.

Experimental Validation: The Synergy of Computation and Spectroscopy

While computational methods provide invaluable insights, experimental validation is crucial for a comprehensive understanding. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution.[11][12] For this compound, key NMR parameters such as proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) enhancements can provide information about the dihedral angles and through-space proximities of protons, which can be used to infer the predominant conformation.[12]

A robust approach involves the comparison of experimentally measured NMR chemical shifts with those predicted from the computationally derived low-energy conformers.[7] A good agreement between the calculated and experimental data lends confidence to the computational model.[7] In cases where single crystals can be obtained, X-ray crystallography provides the definitive solid-state conformation, which serves as an excellent benchmark for the computational results.

Conclusion: A Framework for Understanding Conformational Preferences

This technical guide has outlined a comprehensive computational framework for the conformational analysis of this compound. By systematically exploring the conformational space of both the cis and trans isomers and employing a hierarchical computational approach, researchers can gain a detailed understanding of the relative stabilities of the different conformers. The integration of these computational predictions with experimental data from techniques such as NMR spectroscopy and X-ray crystallography provides a powerful, self-validating system for elucidating the three-dimensional structure of this important molecular scaffold. The insights gained from such studies are invaluable for guiding the design of novel piperazine-based molecules with optimized pharmacological properties.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of a Series of 1-Aryl-4-[aryldiazenyl]- piperazines. Part I. Isomers of N-(2,3-Dimethylphenyl)-N’-(Aryldiazenyl)- Piperazines [benthamopenarchives.com]

- 5. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of a series of phenyl piperazine based ligands | Semantic Scholar [semanticscholar.org]

- 11. Conformational analysis of 2-substituted piperazines. | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2,3-Diphenylpiperazine

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1][2] While much of the focus has been on N-substituted piperazines, the carbon backbone of the ring offers a rich, yet underexplored, landscape for structural diversification.[3] This guide delves into the core of this scaffold, focusing on a key analogue: 2,3-diphenylpiperazine. We will navigate through its discovery, not as a singular event, but as an unfolding realization of its biological potential, and provide a detailed exposition of its synthesis, contrasting early approaches with modern, highly efficient methodologies.

The Emergence of a Biologically Significant Scaffold

The formal "discovery" of this compound is not marked by a singular, celebrated publication but rather by a gradual recognition of the therapeutic potential of the 2,3-diarylpiperazine motif. A significant milestone in understanding the importance of this scaffold came with molecular docking studies that identified 2,3-diarylpiperazines as potential estrogen receptor modulators.[4] This finding underscored the unique three-dimensional arrangement of the phenyl groups on the piperazine core, suggesting its utility in designing molecules that can interact with specific biological targets. The inherent rigidity and defined stereochemistry of the 2,3-disubstituted pattern offer a distinct advantage over more flexible linkers, allowing for a more precise presentation of pharmacophoric elements.

The First Synthesis: A Retrosynthetic Glimpse into Early Methodologies

While the definitive "first" synthesis of this compound is not readily found in modern literature, early synthetic approaches to 2,3-disubstituted piperazines were often challenging. These methods were typically less direct and lower yielding compared to contemporary techniques. A plausible early route would have likely involved the reductive amination of benzil with ethylenediamine. This classical approach, while conceptually straightforward, would have likely resulted in a mixture of stereoisomers and required harsh reaction conditions.

A Modern Marvel: Diastereoselective Synthesis via Intramolecular Reductive Coupling

A significant advancement in the synthesis of this compound is a highly diastereoselective method that yields the (±)-trans-isomer with exceptional control.[4] This approach, detailed below, hinges on the intramolecular reductive coupling of a diimine intermediate.

Causality Behind the Experimental Choices